molecular formula C6H15BO3S3 B092762 TRIS[2-MERCAPTOETHYL] ORTHOBORATE CAS No. 15582-80-6

TRIS[2-MERCAPTOETHYL] ORTHOBORATE

Cat. No.: B092762
CAS No.: 15582-80-6
M. Wt: 242.2 g/mol
InChI Key: WWOWUKPIQFKJRO-UHFFFAOYSA-N
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Description

Tris[2-Mercaptoethyl] Orthoborate (CAS 15582-80-6) is an organoboron compound with the molecular formula C6H15BO3S3 and a molecular weight of 242.17 g/mol . This reagent features a central boron atom coordinated by three 2-mercaptoethyl groups, making it a versatile intermediate for researchers in organic and inorganic synthesis. The presence of multiple thiol (mercapto) groups allows this compound to act as a cross-linking agent or a ligand in metal complexation. In biomimetic chemistry, it can be utilized to study hydrogen-bonding interactions with metal-thiolate complexes, which are crucial for modulating the reactivity of cysteine residues in zinc enzymes like the Ada DNA repair protein . Similar alkyl borate esters are recognized for their utility as precursors to boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Furthermore, borate esters find broad applications as intermediates in developing antioxidants, flame retardants, and corrosion inhibitors . This compound is for research use only and is not intended for diagnostic or therapeutic uses. Proper safety protocols should be reviewed and followed prior to use.

Properties

CAS No.

15582-80-6

Molecular Formula

C6H15BO3S3

Molecular Weight

242.2 g/mol

IUPAC Name

tris(2-sulfanylethyl) borate

InChI

InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2

InChI Key

WWOWUKPIQFKJRO-UHFFFAOYSA-N

SMILES

B(OCCS)(OCCS)OCCS

Canonical SMILES

B(OCCS)(OCCS)OCCS

Other CAS No.

15582-80-6

Origin of Product

United States

Preparation Methods

Synthesis of Tris(2-Chloroethyl) Borate

The synthesis begins with tris(2-chloroethyl) borate (B(OCH₂CH₂Cl)₃), a critical intermediate. This compound is prepared via the reaction of boron trichloride (BCl₃) with 2-chloroethanol under anhydrous conditions:

BCl3+3ClCH2CH2OHB(OCH2CH2Cl)3+3HCl\text{BCl}3 + 3 \, \text{ClCH}2\text{CH}2\text{OH} \rightarrow \text{B(OCH}2\text{CH}2\text{Cl)}3 + 3 \, \text{HCl}

Key parameters:

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–5°C to mitigate exothermic side reactions.

  • Purification : Vacuum distillation (b.p. 120–130°C at 0.1 mmHg).

Thioester Formation via Sodium Thioacetate

The chloroethyl groups undergo nucleophilic substitution with sodium thioacetate (NaSAc) in polar aprotic solvents:

B(OCH2CH2Cl)3+3NaSAcB(OCH2CH2SAc)3+3NaCl\text{B(OCH}2\text{CH}2\text{Cl)}3 + 3 \, \text{NaSAc} \rightarrow \text{B(OCH}2\text{CH}2\text{SAc)}3 + 3 \, \text{NaCl}

Optimization :

  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : 75–85% after filtration and solvent evaporation.

Hydrolysis of Thioester to Thiol

The thioester intermediate is hydrolyzed under basic conditions to yield the target thiol:

B(OCH2CH2SAc)3+6NaOHB(OCH2CH2SH)3+3NaOAc+3H2O\text{B(OCH}2\text{CH}2\text{SAc)}3 + 6 \, \text{NaOH} \rightarrow \text{B(OCH}2\text{CH}2\text{SH)}3 + 3 \, \text{NaOAc} + 3 \, \text{H}_2\text{O}

Conditions :

  • Reagent : Methanol/water (4:1) with 2 M NaOH.

  • Temperature : Reflux at 65°C for 6 hours.

  • Purification : Extraction with ethyl acetate and drying over MgSO₄.

Direct Esterification with Protected Thiols

Thiol Protection Strategy

To prevent undesired boron–sulfur bond formation, 2-mercaptoethanol is protected as a trityl (Trt) thioether:

HSCH2CH2OH+TrClTrtSCH2CH2OH+HCl\text{HSCH}2\text{CH}2\text{OH} + \text{TrCl} \rightarrow \text{TrtSCH}2\text{CH}2\text{OH} + \text{HCl}

Conditions : Pyridine catalyst, room temperature, 90% yield.

Borate Ester Formation

The protected alcohol reacts with boric acid under acidic dehydration:

3TrtSCH2CH2OH+H3BO3H2SO4B(OCH2CH2STrt)3+3H2O3 \, \text{TrtSCH}2\text{CH}2\text{OH} + \text{H}3\text{BO}3 \xrightarrow{\text{H}2\text{SO}4} \text{B(OCH}2\text{CH}2\text{STrt)}3 + 3 \, \text{H}2\text{O}

Optimization :

  • Catalyst : Concentrated H₂SO₄ (0.5 eq).

  • Temperature : 110°C under nitrogen, 72 hours.

  • Yield : 60–70% after column chromatography.

Deprotection to Free Thiol

The trityl groups are removed using trifluoroacetic acid (TFA):

B(OCH2CH2STrt)3+3TFAB(OCH2CH2SH)3+3Trt+\text{B(OCH}2\text{CH}2\text{STrt)}3 + 3 \, \text{TFA} \rightarrow \text{B(OCH}2\text{CH}2\text{SH)}3 + 3 \, \text{Trt}^+

Conditions : Dichloromethane/TFA (9:1), 2 hours, 85% yield.

Radical-Mediated Thiol-Ene Reaction

Allyl Borate Synthesis

Tris(allyloxy) borate (B(OCH₂CH₂CH₂)₃) serves as a substrate for radical thiol-ene coupling:

B(OCH2CH2CH2)3+3HSCH2CH2OHAIBNB(OCH2CH2SH)3\text{B(OCH}2\text{CH}2\text{CH}2)3 + 3 \, \text{HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{AIBN}} \text{B(OCH}2\text{CH}2\text{SH)}_3

Conditions :

  • Initiator : Azobisisobutyronitrile (AIBN, 1 mol%).

  • Solvent : Tetrahydrofuran (THF), 70°C, 24 hours.

  • Yield : 50–60% after purification.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.8 (t, J = 7.2 Hz, SH), 2.6 (q, CH₂S), 3.8 (t, CH₂O).

  • ¹¹B NMR : δ 18–20 ppm (characteristic of tetrahedral boron).

  • IR : ν(B-O) 1350 cm⁻¹, ν(S-H) 2550 cm⁻¹.

Challenges and Mitigation

  • Thiol Oxidation : Conduct reactions under nitrogen or argon to prevent disulfide formation.

  • Borate Hydrolysis : Use anhydrous solvents and molecular sieves.

Comparative Analysis of Methods

Method Yield (%) Purity Complexity Scalability
Nucleophilic Substitution75–85HighModerateHigh
Protected Esterification60–70Very HighHighModerate
Radical Thiol-Ene50–60ModerateLowLow

Chemical Reactions Analysis

Types of Reactions

TRIS[2-MERCAPTOETHYL] ORTHOBORATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides and other oxidation products.

    Reduction: It can be reduced to yield thiol derivatives.

    Substitution: The mercaptoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted borate esters.

Scientific Research Applications

Applications in Scientific Research

  • Organic Synthesis :
    • TMEOB serves as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is utilized in Suzuki coupling reactions, which are crucial for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals.
  • Materials Science :
    • Flame Retardants : TMEOB has been investigated for its potential as a flame retardant additive in polymer formulations. Its incorporation into epoxy thermosets has shown to enhance flame resistance while maintaining mechanical properties .
    • Curing Agents : The compound acts as a curing agent for epoxy resins, improving thermal stability and mechanical strength. This property is particularly beneficial for applications requiring high-performance materials, such as electronics and aerospace components.
  • Biological Applications :
    • TMEOB has been explored for its potential use in biological systems, including drug delivery mechanisms. Its thiol groups can form stable complexes with metal ions, which could be leveraged for targeted drug delivery or imaging agents in biomedical applications.

Table 1: Summary of Applications of TRIS[2-MERCAPTOETHYL] ORTHOBORATE

Application AreaSpecific UseBenefits
Organic ChemistryReagent in Suzuki couplingFormation of biaryl compounds
Materials ScienceFlame retardant additiveEnhanced flame resistance
Curing agent for epoxy resinsImproved thermal stability
Biological SciencesPotential drug delivery systemsStable metal ion complexes

Case Studies

  • Flame Retardancy Study :
    A study evaluated the effectiveness of TMEOB as a flame retardant in epoxy thermosets. The results indicated that the addition of TMEOB significantly reduced flammability while preserving the mechanical integrity of the material. This study highlights the compound's dual role in enhancing safety without compromising performance .
  • Drug Delivery Research :
    Research on TMEOB's interaction with metal ions demonstrated its potential as a carrier for therapeutic agents. The ability to form stable complexes suggests that TMEOB could be developed into a novel drug delivery system, targeting specific tissues or cells while minimizing side effects associated with conventional therapies.

Mechanism of Action

The mechanism by which tri(2-mercaptoethyl) borate exerts its effects involves the interaction of the borate core with various molecular targets. The mercaptoethyl groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The borate core can also participate in coordination chemistry, forming stable complexes with transition metals.

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity Trade-offs : While this compound’s thiol groups enhance reactivity, they necessitate inert storage conditions to prevent premature oxidation .
  • Market Viability : Orthoboric acid remains cheaper and more widely used, but tris[2-mercaptoethyl] derivatives offer niche applications in specialty polymers .
  • Thermal Limitations : Boron esters degrade at lower temperatures compared to boron-doped carbon materials (e.g., B-GNS), restricting high-temperature uses .

Q & A

Q. What synthetic methodologies are recommended for preparing tris[2-mercaptoethyl] orthoborate, and how can purity be ensured?

this compound is synthesized via esterification of boric acid with 2-mercaptoethanol under anhydrous conditions. Key steps include:

  • Using a molar ratio of 1:3 (boric acid to thiol) to ensure complete ester formation.
  • Conducting the reaction in an inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .
  • Purification via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted thiol and boron byproducts.
  • Purity verification using ¹H/¹³C NMR (e.g., characteristic peaks for B-O-C and -SH groups) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹¹B NMR can confirm boron coordination (δ ~10–20 ppm for trigonal planar BO₃ structures) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detect fragmentation patterns .
  • FT-IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and S-H stretching (~2550 cm⁻¹) bands .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly decomposition temperatures of thiol groups .

Q. How does the presence of thiol groups influence the compound’s stability in aqueous vs. non-aqueous systems?

Thiol groups in this compound are prone to oxidation, forming disulfide bonds. Stability protocols include:

  • Storing the compound under inert gas or at low temperatures (-20°C) in sealed vials .
  • Avoiding protic solvents (e.g., water, alcohols) to prevent hydrolysis of borate esters. Use aprotic solvents like THF or DMF for experimental setups .
  • Monitoring pH in aqueous systems (thiol pKa ~8–10) to minimize deprotonation and subsequent reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Contradictions in solubility (e.g., polar vs. non-polar solvents) may arise from:

  • Impurities : Residual thiol or boric acid byproducts alter solubility. Repurify the compound and re-test .
  • Oxidation state : Partial oxidation of -SH to -S-S- groups reduces solubility in non-polar solvents. Confirm purity via LC-MS .
  • Methodological variability : Standardize solubility tests (e.g., shake-flask method at 25°C under N₂) .

Q. What strategies optimize the compound’s application in metal-ion complexation studies?

this compound’s thiol groups act as soft Lewis bases, binding transition metals (e.g., Ni²⁺, Cu²⁺). Experimental design considerations:

  • pH control : Conduct titrations at pH 6–8 to balance thiol deprotonation and metal hydrolysis .
  • Competing ligands : Compare complexation stability constants (log K) with EDTA or citrate using potentiometry .
  • Spectroscopic validation : Use UV-Vis (charge-transfer bands) or EXAFS to confirm coordination geometry .

Q. How can computational modeling reconcile experimental data on borate-thiol reactivity?

Discrepancies between DFT simulations and experimental results (e.g., reaction kinetics) may stem from:

  • Incomplete force fields : Parameterize models with thiol-specific terms (e.g., S-H bond dissociation energies) .
  • Solvent effects : Include implicit solvent models (e.g., COSMO) to account for dielectric environments .
  • Validation : Cross-check computed Gibbs free energies with calorimetric data .

Q. What redox-sensitive applications are feasible for this compound in polymer chemistry?

The compound’s thiol groups enable:

  • Reversible crosslinking : Use in self-healing polymers via dynamic S-S bonds. Monitor redox responsiveness using cyclic voltammetry .
  • Radical scavenging : Quantify antioxidant activity via DPPH assay, correlating with thiol concentration .
  • Controlled drug delivery : Thiol-borate conjugates for pH-responsive release. Validate release kinetics in simulated biological fluids .

Methodological Notes

  • Data Reproducibility : Archive raw NMR, MS, and titration datasets in repositories like Zenodo for cross-validation .
  • Safety Protocols : Handle thiol-containing compounds in fume hoods; dispose of waste via specialized contractors .
  • Literature Tools : Use Reaxys or SciFinder to track synthetic precedents for analogous borate esters .

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